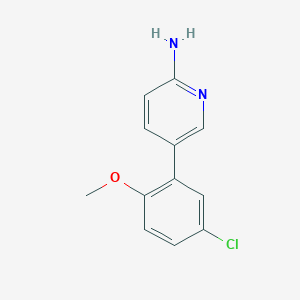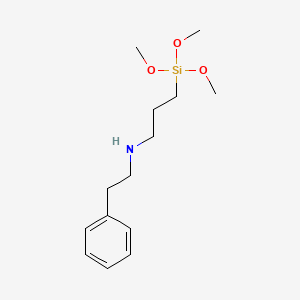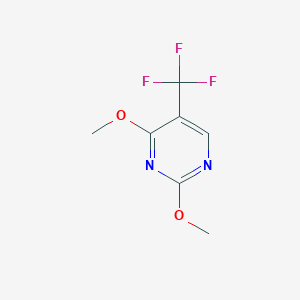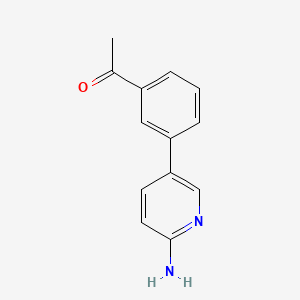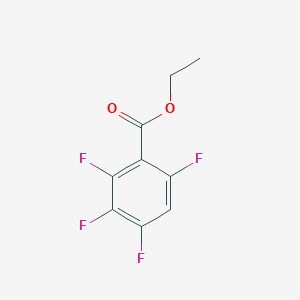![molecular formula C12H8F4N2 B6329910 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% CAS No. 1314988-11-8](/img/structure/B6329910.png)
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% (5-FTP95) is a synthetic compound that has found multiple applications in scientific research. It is a fluoroalkyl-substituted pyridin-2-amine, and its structure is characterized by a five-membered ring with a nitrogen atom at position two and a trifluoromethyl group at position three. The compound has a low melting point of -30°C and is soluble in water, ethanol, and other organic solvents. It is also highly stable and has a long shelf life.
Applications De Recherche Scientifique
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% has found multiple applications in scientific research. It is used as a ligand for the synthesis of transition metal complexes, and it has been used in the synthesis of a variety of organic molecules, such as cyclic peptides and heterocyclic compounds. The compound is also used in the synthesis of materials with interesting properties, such as fluorescent dyes and magnetic materials. In addition, it has been used as a catalyst in the synthesis of organic molecules, such as amino acids and nucleosides.
Mécanisme D'action
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% acts as a ligand in the synthesis of transition metal complexes. In this role, it binds to the metal atom and forms a coordination bond with it. This coordination bond is essential for the formation of the complex and for the subsequent reactions that take place. In addition, the compound can act as a catalyst in organic reactions, and it can also be used as a reagent in the synthesis of organic molecules.
Biochemical and Physiological Effects
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% has not been tested for its biochemical and physiological effects. Therefore, its effects on the human body are unknown. However, since the compound is highly stable and has a low melting point, it is unlikely to be toxic or to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% has several advantages when used in laboratory experiments. It is highly stable and has a long shelf life, which makes it ideal for long-term storage. It is also soluble in a variety of solvents, which makes it easy to use in a variety of reactions. Finally, it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments.
The main limitation of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% is that it has not been tested for its biochemical and physiological effects. Therefore, it is important to exercise caution when using the compound in experiments involving living organisms.
Orientations Futures
The potential applications of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% are numerous, and there are many potential future directions for its use. One potential direction is the use of the compound in the synthesis of pharmaceuticals and other bioactive compounds. It could also be used in the synthesis of materials with interesting properties, such as fluorescent dyes and magnetic materials. In addition, it could be used as a catalyst in organic reactions, and it could be used as a reagent in the synthesis of organic molecules. Finally, it could be used as a ligand for the synthesis of transition metal complexes.
Méthodes De Synthèse
5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-fluoro-3-trifluoromethylphenol with anhydrous ammonia in a solvent such as dimethylformamide. This reaction results in the formation of 2-fluoro-3-trifluoromethylphenylamine. The second step involves the reaction of this intermediate with pyridine in the presence of a base, such as pyridinium hydrochloride. This reaction results in the formation of 5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95% as the final product.
Propriétés
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-11-8(7-4-5-10(17)18-6-7)2-1-3-9(11)12(14,15)16/h1-6H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMDTVSFMZUMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







